![molecular formula C24H32O2P2 B13103039 (1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biisophosphindole core with tert-butyl groups and is characterized by its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide typically involves the following steps:
Formation of the Biisophosphindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the biisophosphindole core.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Oxidation: The final step involves the oxidation of the biisophosphindole core to form the dioxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent biisophosphindole.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Parent biisophosphindole.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and as a probe for biological pathways.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development, particularly in the field of cancer research.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties contribute to the enhancement of material performance and durability.
Mecanismo De Acción
The mechanism of action of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole]: Lacks the dioxide functionality.
(1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-monoxide: Contains only one oxygen atom in the dioxide position.
Uniqueness
The presence of two oxygen atoms in the dioxide position of (1S,1’S,2S,2’S)-2,2’-Di-tert-butyl-2,2’,3,3’-tetrahydro-1H,1’H-[1,1’-biisophosphindole] 2,2’-dioxide imparts unique reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propiedades
Fórmula molecular |
C24H32O2P2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(1S)-2-tert-butyl-1-[(1S)-2-tert-butyl-2-oxo-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C24H32O2P2/c1-23(2,3)27(25)15-17-11-7-9-13-19(17)21(27)22-20-14-10-8-12-18(20)16-28(22,26)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,27?,28?/m0/s1 |
Clave InChI |
CIZQXUYUWMNQSB-SUZCJKPRSA-N |
SMILES isomérico |
CC(C)(C)P1(=O)CC2=CC=CC=C2[C@H]1[C@@H]3C4=CC=CC=C4CP3(=O)C(C)(C)C |
SMILES canónico |
CC(C)(C)P1(=O)CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



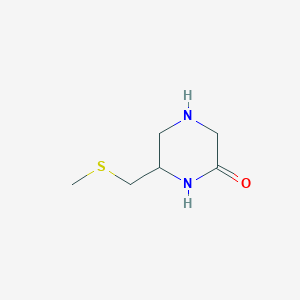
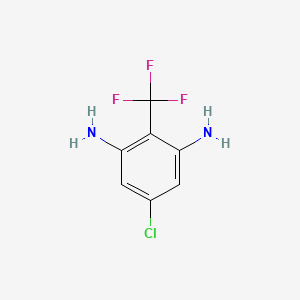
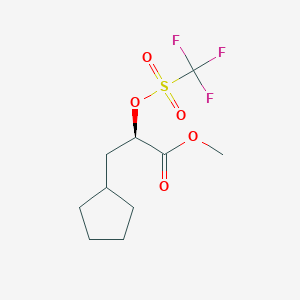
![10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13102997.png)
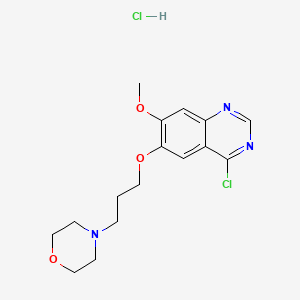

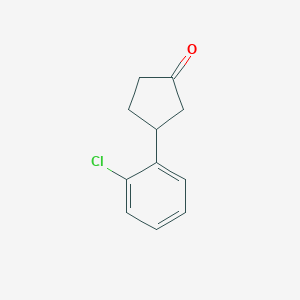



![2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13103033.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)

